A Technical Guide to Cyclohex-2-ene-1-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Cyclohex-2-ene-1-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Introduction: Cyclohex-2-ene-1-carbonitrile is an organic compound featuring a six-membered carbon ring with a double bond and a nitrile functional group. Its unique structural combination makes it a valuable intermediate in organic synthesis and a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, and its emerging role in medicinal chemistry, particularly for researchers and professionals in drug development.
IUPAC Nomenclature and Compound Identification
The formal IUPAC name for the compound is cyclohex-2-ene-1-carbonitrile .[1] The nomenclature is determined by established rules for naming cyclic organic compounds with multiple functional groups.[2][3][4] According to the IUPAC priority system, the nitrile group is considered the principal functional group, assigning the carbon atom to which it is attached as position '1' of the ring.[5][6] The ring is then numbered to give the double bond the lowest possible locant, resulting in the "-2-ene" designation.[3][7]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | cyclohex-2-ene-1-carbonitrile[1] |
| CAS Number | 13048-17-4[1][8] |
| Molecular Formula | C₇H₉N[1][9][10] |
| Molecular Weight | 107.15 g/mol [1][9] |
| Canonical SMILES | C1CC=CC(C1)C#N[1] |
| InChI Key | SHQBSKNMMFNYGZ-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of cyclohex-2-ene-1-carbonitrile are essential for its handling, reaction setup, and purification. Spectroscopic data provide the basis for its structural confirmation and purity assessment.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Density | 0.94 g/cm³[10] |
| Boiling Point | 200.9 °C at 760 mmHg[10] |
| Flash Point | 65.8 °C[10] |
| LogP | 1.87[10] |
Table 3: Spectroscopic Characterization Data
| Technique | Availability / Reference |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available, used for identification and purity.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for functional group analysis.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are crucial for detailed structural elucidation. |
Synthesis and Experimental Protocols
Cyclohex-2-ene-1-carbonitrile and its derivatives can be synthesized through various routes. A common approach involves the modification of cyclohexene precursors. The following protocol is based on a well-documented procedure for a structurally related compound, 3-oxocyclohex-1-ene-1-carbonitrile, which involves bromination and subsequent cyanation-elimination.[11][12]
Experimental Protocol: Synthesis of a Cyclohexenecarbonitrile Precursor
-
Objective: To synthesize a key intermediate for cyclohexenecarbonitrile derivatives from cyclohex-2-enone.
-
Reaction Scheme:
-
Step 1 (Bromination): Reaction of cyclohex-2-enone with a brominating agent (e.g., N-bromosuccinimide or bromine in CH₂Cl₂) to form 2-bromo-2-cyclohexen-1-one.[11][12]
-
Step 2 (Cyanation-Elimination): Conjugate addition of a cyanide source (e.g., NaCN or KCN) to the intermediate, followed by heating to facilitate the elimination of the bromide, yielding the final product.[11]
-
-
Materials:
-
Cyclohex-2-enone
-
Methylene chloride (CH₂Cl₂)
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Pyridine
-
Sodium cyanide (NaCN)
-
Acetic Acid
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
-
Procedure:
-
A solution of cyclohex-2-enone in methylene chloride is prepared in a three-necked flask under a nitrogen atmosphere and cooled.
-
A solution of bromine in methylene chloride is added dropwise to the flask while maintaining a low temperature.
-
Pyridine is added dropwise, and the mixture is stirred, leading to the formation of the 2-bromo-2-cyclohexen-1-one intermediate.[12]
-
The reaction mixture is worked up by washing with aqueous acid, base, and brine, followed by drying and concentration.
-
The crude bromo-enone is dissolved in a suitable solvent, and a solution of sodium cyanide in water is added portion-wise. Acetic acid is used to facilitate the reaction.[12]
-
The mixture is heated to promote the elimination reaction.
-
After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated.
-
The final product is purified using column chromatography on silica gel.
-
References
- 1. Cyclohex-2-ene-1-carbonitrile | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. websites.nku.edu [websites.nku.edu]
- 3. Organic Nomenclature [www2.chemistry.msu.edu]
- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Assigning the IUPAC name of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Page loading... [guidechem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2-Cyclohexene-1-carbonitrile | CAS#:13048-17-4 | Chemsrc [chemsrc.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
